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Compound of Interest

Compound Name: 2,2-difluorohexanoic Acid

Cat. No.: B169160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-difluorohexanoic acid, a

fluorinated carboxylic acid with potential applications in medicinal chemistry and drug

discovery. The strategic incorporation of fluorine atoms can significantly alter the

physicochemical and metabolic properties of bioactive molecules, making compounds like 2,2-
difluorohexanoic acid valuable building blocks for the development of novel therapeutics.

This document details its commercial availability, synthetic methodologies, and potential

biological significance, including hypothetical interactions with metabolic pathways.

Commercial Availability
2,2-Difluorohexanoic acid is available from several commercial suppliers. The following table

summarizes key information from prominent vendors. Pricing and availability are subject to

change and should be confirmed with the respective suppliers.
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Supplier
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity
Available
Quantities

Sigma-

Aldrich
175286-61-0 C₆H₁₀F₂O₂ 152.14 Not specified Inquire

Oakwood

Chemical
175286-61-0 C₆H₁₀F₂O₂ 152.14 95%

100mg,

250mg, 1g,

5g, 25g

Synthesis of 2,2-Difluorohexanoic Acid
While specific literature detailing the synthesis of 2,2-difluorohexanoic acid is not abundant, a

general and effective method for the preparation of α,α-difluoroalkanoic acids involves the

fluorination of a corresponding β-keto ester followed by hydrolysis and decarboxylation. The

following is a representative experimental protocol adapted from established methodologies for

the synthesis of analogous compounds.

Experimental Protocol: Synthesis of 2,2-
Difluoroalkanoic Acids
This protocol describes a common route for synthesizing α,α-difluoroalkanoic acids.

Materials:

Appropriate β-keto ester precursor

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

Acetonitrile (anhydrous)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether
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Magnesium sulfate (anhydrous)

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Fluorination of the β-keto ester:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the

starting β-keto ester in anhydrous acetonitrile.

Cool the solution to 0°C in an ice bath.

Add Selectfluor® (2.2 equivalents) portion-wise to the stirred solution.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, quench the reaction with water and extract the product with diethyl

ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the crude α,α-difluoro-β-keto ester.

Hydrolysis and Decarboxylation:

Dissolve the crude α,α-difluoro-β-keto ester in a solution of sodium hydroxide in

water/ethanol.

Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester and

decarboxylation.

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric

acid to a pH of approximately 1-2.

Extract the acidic aqueous layer with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

The resulting crude product can be further purified by distillation or chromatography to

yield the pure 2,2-difluoroalkanoic acid.

Synthesis Workflow

β-keto ester Fluorination with Selectfluor® α,α-difluoro-β-keto ester Hydrolysis and Decarboxylation (NaOH, HCl) 2,2-Difluoroalkanoic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,2-difluoroalkanoic acids.

Applications in Drug Development and Medicinal
Chemistry
The introduction of a gem-difluoro group at the α-position of a carboxylic acid can have

profound effects on its biological properties, making 2,2-difluorohexanoic acid a molecule of

interest for drug discovery.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen

bond. This increased bond strength can block metabolic oxidation at the α-position, a

common site of enzymatic degradation for fatty acids and their analogs. This can lead to an

increased half-life and improved pharmacokinetic profile of a drug candidate.[1][2][3][4][5]

Modulation of Acidity: The highly electronegative fluorine atoms can increase the acidity of

the carboxylic acid group. This alteration in pKa can influence a molecule's binding affinity to

its biological target and affect its absorption, distribution, metabolism, and excretion (ADME)

properties.

Conformational Effects: The presence of fluorine can alter the conformational preferences of

a molecule, which can lead to enhanced binding to a target protein.
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Potential Biological Interactions: Fatty Acid
Metabolism
While specific signaling pathways involving 2,2-difluorohexanoic acid have not been

elucidated in the literature, its structural similarity to hexanoic acid suggests potential

interactions with the fatty acid metabolism pathway, specifically β-oxidation. Fatty acid β-

oxidation is a critical metabolic process for energy production.[6][7][8] The introduction of the

gem-difluoro group at the C-2 position could potentially inhibit or modulate the enzymes

involved in this pathway.

Hypothesized Interaction with β-Oxidation

Fatty Acid

Acyl-CoA Synthetase

Fatty Acyl-CoA

β-Oxidation Spiral

Acetyl-CoA

TCA Cycle

2,2-Difluorohexanoic Acid Potential Inhibition
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Caption: Hypothesized interference of 2,2-difluorohexanoic acid with fatty acid β-oxidation.

Experimental Protocol: Enzyme Inhibition Assay
(Hypothetical)
Given the potential for α,α-difluoro carboxylic acids to act as enzyme inhibitors, the following is

a generalized protocol for assessing the inhibitory activity of 2,2-difluorohexanoic acid
against a relevant enzyme, such as a fatty acid hydroxylase or another enzyme involved in lipid

metabolism. This protocol is adapted from methodologies used for structurally related

compounds.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,2-
difluorohexanoic acid against a target enzyme.

Materials:

Target enzyme (e.g., fatty acid 2-hydroxylase)

Substrate for the target enzyme

2,2-Difluorohexanoic acid

Assay buffer (specific to the enzyme)

Detection reagent (e.g., fluorescent or colorimetric probe to measure product formation)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of 2,2-difluorohexanoic acid in a suitable solvent (e.g., DMSO).

Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to create a

range of concentrations for testing.
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Prepare the enzyme and substrate solutions in the assay buffer at their optimal

concentrations.

Assay Protocol:

To the wells of a 96-well microplate, add the assay buffer.

Add the diluted inhibitor solutions to the appropriate wells. Include a control with solvent

only (no inhibitor).

Add the enzyme solution to all wells and incubate for a predetermined time at the optimal

temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Incubate the plate for a specific time at the optimal temperature.

Stop the reaction (if necessary, depending on the detection method).

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance)

using a microplate reader.

Data Analysis:

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to

the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Enzyme Inhibition Assay Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents
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Caption: General workflow for an enzyme inhibition assay.

Safety and Handling
2,2-Difluorohexanoic acid should be handled with appropriate safety precautions in a

laboratory setting. It is a corrosive substance that can cause severe skin burns and eye

damage. It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS)

from the supplier before use and wear appropriate personal protective equipment (PPE),
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including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated

fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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